1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a nitropyridine moiety attached to a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Nitration of the pyridine ring:
Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-2-(3-aminopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-Methyl-2-(3-chloropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: The presence of a chloro group can influence the compound’s electronic properties and its interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound with significant potential in medicinal chemistry, particularly in neuropharmacology. This article reviews its biological activity, focusing on its neuroprotective properties and interactions with various biological systems.
Chemical Structure and Properties
The compound is characterized by a tetrahydroisoquinoline core with a methyl group and a nitropyridine substituent. The structural formula can be represented as:
Neuroprotective Effects
Research indicates that derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), including the compound , exhibit both neuroprotective and neurotoxic properties depending on their substitution patterns. A study found that hydroxyl substitution on the isoquinoline ring reduced toxicity towards SH-SY5Y neuroblastoma cells, while methoxyl groups increased it .
Key Findings:
- Hydroxy-substituted derivatives showed significant neuroprotective effects.
- Specific derivatives (e.g., 4b) were highlighted for their potential in treating Parkinson's disease due to their ability to protect neuronal cells from oxidative stress.
Derivative | Neurotoxicity | Neuroprotection |
---|---|---|
1MeTIQ | Moderate | Low |
Hydroxy-1MeTIQ | Low | High |
Methoxy-1MeTIQ | High | Low |
The neuroprotective mechanism appears to involve modulation of oxidative stress pathways and inhibition of apoptotic signals. The presence of the nitropyridine moiety may enhance interaction with specific receptors or enzymes involved in neuroprotection.
Study 1: Neurotoxicity Assessment
In a controlled study assessing the neurotoxic effects of various tetrahydroisoquinoline derivatives on SH-SY5Y cells, it was observed that:
- Compounds with hydroxyl groups significantly decreased cell death compared to their methoxy counterparts.
- The study utilized MTT assays to quantify cell viability and confirmed the protective effects through biochemical markers of apoptosis .
Study 2: In Vivo Models
In vivo studies using rodent models of Parkinson's disease demonstrated that administration of hydroxy-substituted 1MeTIQ derivatives resulted in improved motor function and reduced dopaminergic neuron loss in the substantia nigra region .
Properties
CAS No. |
918336-42-2 |
---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-methyl-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H15N3O2/c1-11-13-6-3-2-5-12(13)8-10-17(11)15-14(18(19)20)7-4-9-16-15/h2-7,9,11H,8,10H2,1H3 |
InChI Key |
LIOVAKIMVWQQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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